molecular formula C8H7NO4 B021120 2,3-Dihydro-6-nitro-1,4-benzodioxin CAS No. 16498-20-7

2,3-Dihydro-6-nitro-1,4-benzodioxin

Cat. No. B021120
CAS RN: 16498-20-7
M. Wt: 181.15 g/mol
InChI Key: MQSGCURTKWHBRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin and its derivatives often involves nucleophilic aromatic substitution reactions and cyclization processes. For instance, a method described involves the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in the presence of an aqueous base under controlled pH conditions, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide, which is further reacted with alkyl/aralkyl halides (Abbasi et al., 2020). Another synthesis approach involves a tandem ring-opening/coupling cyclization process catalyzed by Cu2O for preparing 2,3-dihydro-1,4-benzodioxins from o-iodophenols and epoxides (Bao et al., 2008).

Molecular Structure Analysis

The molecular structure and conformation of derivatives of 2,3-dihydro-1,4-benzodioxin, such as 6-nitro-2,4-bis(dichloromethyl)-1,3-benzdioxin, have been studied extensively. These compounds exhibit monoclinic and orthorhombic crystal systems with specific dihedral angles and conformational characteristics, highlighting the influence of nitro and chloromethyl groups on the overall molecular structure (Irving & Irving, 1987; Irving & Irving, 1988).

Chemical Reactions and Properties

Chemical reactions involving 2,3-dihydro-6-nitro-1,4-benzodioxin derivatives encompass a variety of transformations, including nucleophilic aromatic substitution and electrophilic nitration. These processes yield a range of nitro derivatives with distinct structural and functional attributes, as demonstrated in studies on nitration reactions and crystal structure determinations of these derivatives (Piórko et al., 1994).

Physical Properties Analysis

Physical properties such as crystallography provide insights into the stability, conformation, and intermolecular interactions of 2,3-dihydro-6-nitro-1,4-benzodioxin derivatives. For example, the structure determination of 6-nitro-2-trichloromethyl-1,3-benzdioxin-4-one reveals a monoclinic system with specific bond angles and lengths, offering a deeper understanding of the compound's physical characteristics (Irving & Irving, 1986).

Chemical Properties Analysis

The chemical properties of 2,3-dihydro-6-nitro-1,4-benzodioxin derivatives are explored through their reactivity, including the formation of various substituted and functionalized derivatives. These studies highlight the compound's versatility and potential for further chemical modifications, as evidenced by the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and related compounds with potential therapeutic applications (Bozzo et al., 2003).

Scientific Research Applications

  • High-Energy-Density Material

    • Field : Material Science
    • Application : 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a completely nitrated aromatic ring 1,4-benzodioxane derivative, is a promising high-energy-density material .
    • Method : The synthesis of TNBD was developed with a yield of 81%. The structure of this compound was investigated by X-ray crystallography .
    • Results : The thermal analysis revealed the onset at 240 °C (partial sublimation started) and melting at 286 °C. The material degraded completely at 290–329 °C. The experimental density of 1.85 g/cm³ of TNBD was determined by X-ray crystallography .
  • Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : 2,3-Dihydrobenzoxathiine derivatives, a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds, have been used as anticancer agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Inhibition of Cholinestrases and Lipoxygenase Enzymes

    • Field : Biochemistry
  • High-Energy-Density Material

    • Field : Material Science
    • Application : 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a completely nitrated aromatic ring 1,4-benzodioxane derivative, is a promising high-energy-density material .
    • Method : The synthesis of TNBD was developed with a yield of 81%. The structure of this compound was investigated by X-ray crystallography .
    • Results : The thermal analysis revealed the onset at 240 °C (partial sublimation started) and melting at 286 °C. The material degraded completely at 290–329 °C. The experimental density of 1.85 g/cm³ of TNBD was determined by X-ray crystallography .
  • Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : 2,3-Dihydrobenzoxathiine derivatives, a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds, have been used as anticancer agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Inhibition of Cholinestrases and Lipoxygenase Enzymes

    • Field : Biochemistry
    • Application : N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL) derivatives exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Antibacterial Agent

    • Field : Microbiology
    • Application : Certain 1,4-benzodioxin derivatives have shown promising antibacterial properties .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : One such molecule was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : 6-Nitro-2,3-dihydro-benzo [1,4]dioxine is a compound useful in organic synthesis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Natural Source, Bioactivity, and Synthesis of Benzofuran Derivatives

    • Field : Medicinal Chemistry
    • Application : Benzofuran compounds are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

When handling “2,3-Dihydro-6-nitro-1,4-benzodioxin”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

6-nitro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSGCURTKWHBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167828
Record name 2,3-Dihydro-6-nitro-1,4-benzodioxin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-6-nitro-1,4-benzodioxin

CAS RN

16498-20-7
Record name 2,3-Dihydro-6-nitro-1,4-benzodioxin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-nitro-1,4-benzodioxin
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Record name 16498-20-7
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Record name 2,3-Dihydro-6-nitro-1,4-benzodioxin
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Record name 2,3-dihydro-6-nitro-1,4-benzodioxin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Zhang, Q Zhao, Z Ye - Journal of Environmental Sciences, 2011 - Elsevier
We treated 2,4,6-trinitrotoluene (TNT) red water from the Chinese explosive industry with activated coke (AC) from lignite. Since the composition of TNT red water was very complicated, …
Number of citations: 73 www.sciencedirect.com
MH Keshavarz, AR Akbarzadeh, R Rahimi, M Jafari… - Fluid Phase …, 2016 - Elsevier
A new method is introduced to predict the enthalpy of fusion of energetic materials, which can undergo very rapid and highly exothermic reactions. It can be applied for different classes …
Number of citations: 27 www.sciencedirect.com
J Wang, X Tang, J Li, L Dai, G Deng, Z Zhang - Fuel Processing Technology, 2022 - Elsevier
The application of biomass to the enhanced oil recovery of extra-heavy oil is a promising technology. In this paper, the promoting effect of sawdust on the viscosity reduction of extra-…
Number of citations: 9 www.sciencedirect.com

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